N-(3-chloro-4-methylphenyl)-2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a chlorinated phenyl group, a cyano-substituted pyrido[1,2-a]benzimidazole moiety, and a sulfanyl acetamide linkage, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Cyano Group: This step may involve the use of cyanating agents under controlled conditions.
Attachment of the Sulfanyl Group: This can be done through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: This step involves the reaction of the intermediate with an appropriate acylating agent.
Final Coupling with the Chlorinated Phenyl Group: This step may involve a coupling reaction using suitable catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be applied.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-chloro-4-methylphenyl)-2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide is unique due to its combination of functional groups and structural features. The presence of the cyano-substituted pyrido[1,2-a]benzimidazole moiety and the sulfanyl acetamide linkage distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H17ClN4OS |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H17ClN4OS/c1-13-7-8-15(10-17(13)23)25-20(28)12-29-21-9-14(2)16(11-24)22-26-18-5-3-4-6-19(18)27(21)22/h3-10H,12H2,1-2H3,(H,25,28) |
InChI Key |
IDHQJVDBFZNTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C)Cl |
Origin of Product |
United States |
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